N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide
Overview
Description
N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide: is an organic compound with the molecular formula C8H6ClFN2O3 It is characterized by the presence of a nitro group, a chloro group, and a fluoro group attached to a phenyl ring, along with an acetamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide typically involves the acylation of an amine with an acyl chloride. One common method includes the following steps:
Starting Material: The synthesis begins with 5-chloro-4-fluoro-2-nitroaniline.
Acylation Reaction: The amine is reacted with acetic anhydride or acetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (nitro, chloro, and fluoro) on the aromatic ring.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the acetamide group, to form corresponding carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products:
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Reduction: Formation of N-(5-chloro-4-fluoro-2-aminophenyl)acetamide.
Oxidation: Formation of N-(5-chloro-4-fluoro-2-nitrophenyl)acetic acid.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Ligand in Coordination Chemistry: Can act as a ligand to form coordination complexes with metals.
Biology and Medicine:
Pharmaceutical Research: Investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting bacterial infections or cancer.
Industry:
Material Science: Used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide in biological systems is not well-documented. compounds with similar structures often exert their effects by interacting with specific enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
- N-(4-chloro-2-fluoro-5-nitrophenyl)acetamide
- N-(4,5-dichloro-2-nitrophenyl)acetamide
- 2-chloro-N-(2-fluoro-5-nitrophenyl)acetamide
Comparison:
- Structural Differences: The position and number of substituents on the aromatic ring vary among these compounds, leading to differences in their chemical reactivity and biological activity.
- Uniqueness: N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide is unique due to its specific substitution pattern, which can influence its electronic properties and reactivity compared to other similar compounds .
Properties
IUPAC Name |
N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFN2O3/c1-4(13)11-7-2-5(9)6(10)3-8(7)12(14)15/h2-3H,1H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFFDKLGOPDBQQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1[N+](=O)[O-])F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70378728 | |
Record name | N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70378728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81962-58-5 | |
Record name | N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70378728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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